5.3-Fold TRPV4 Antagonist Potency Enhancement via Cyanocyclobutyl Moiety Incorporation
In a direct comparative study of TRPV4 antagonists, compound 2b, which contains the 1-cyanocyclobutyl moiety, demonstrated an IC50 of 22.65 nM in a calcium imaging assay. This represents a 5.3-fold improvement in potency over the comparator GSK-Bz (IC50 = 121.6 nM), a benchmark TRPV4 antagonist lacking this moiety [1].
| Evidence Dimension | TRPV4 Antagonist Potency |
|---|---|
| Target Compound Data | Compound 2b with cyanocyclobutyl moiety: IC50 = 22.65 nM |
| Comparator Or Baseline | GSK-Bz: IC50 = 121.6 nM |
| Quantified Difference | 5.3-fold more potent |
| Conditions | Calcium imaging experiment in HEK293 cells expressing TRPV4 |
Why This Matters
This data validates the cyanocyclobutyl group's ability to significantly enhance target engagement, making 2-(1-cyanocyclobutyl)acetic acid a strategic choice for building potent TRPV4 antagonists.
- [1] Ai, C., Wang, Z., Li, P., et al. (2023). Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. European Journal of Medicinal Chemistry, 248, 115137. View Source
